Pentacosa-7,11-diene

Chemical Ecology Insect Behavior Pheromone

Generic hydrocarbons cannot substitute for 7(Z),11(Z)-Pentacosadiene in insect chemical ecology research. Behavioral activity is exquisitely sensitive to chain length (C25), double bond position (7,11), and stereochemistry (Z,Z); the C27 and C29 homologs or (E,E) geometric isomers elicit distinct, often opposing responses. - Anti-aphrodisiac probe: A defined chemical tool to study female-specific suppression of copulation in Drosophila, where elevated levels correlate with reduced mating success. - Authentic GC-MS standard: A species-specific biomarker for distinguishing D. melanogaster from D. simulans in cuticular hydrocarbon profiling. - SAR reference compound: High-purity (>98%) material for mapping chemosensory receptor activation against chain-length and stereochemical variants.

Molecular Formula C25H48
Molecular Weight 348.6 g/mol
CAS No. 127599-39-7
Cat. No. B12434867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentacosa-7,11-diene
CAS127599-39-7
Molecular FormulaC25H48
Molecular Weight348.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CCCC=CCCCCCC
InChIInChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-25H2,1-2H3
InChIKeyPJVWXEURPGIPNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7(Z),11(Z)-Pentacosadiene: Defined Long-Chain Diene for Chemical Ecology


7(Z),11(Z)-Pentacosadiene is a 25-carbon long-chain hydrocarbon with two Z-configured double bonds at positions 7 and 11 . It is classified as an animal metabolite, specifically an insect cuticular hydrocarbon (CHC) [1]. In Drosophila melanogaster, this compound is found on the cuticle of mature females in low abundance and is recognized as a component of the complex chemical signaling system that mediates mating behaviors, including potential roles as a courtship stimulant or anti-aphrodisiac .

Why Generic Substitution Fails for 7(Z),11(Z)-Pentacosadiene


In the domain of insect chemical ecology, generic substitution is not a valid procurement strategy. The biological activity of cuticular hydrocarbons is exquisitely sensitive to chain length, double bond position, and stereochemistry (Z/E configuration) [1]. Compounds within the same class, such as (7Z,11Z)-heptacosadiene (27 carbons) or (7Z,11Z)-nonacosadiene (29 carbons), elicit distinct behavioral responses in Drosophila despite their structural similarity [2]. Furthermore, geometric isomers like (7E,11E)-pentacosa-7,11-diene will possess different three-dimensional shapes and therefore different receptor interactions, precluding its use as a substitute . The following evidence underscores why only 7(Z),11(Z)-pentacosadiene, with its precise 25-carbon backbone and (Z,Z) configuration, is suitable for studies focused on its specific role in Drosophila mating behavior.

Quantitative Evidence Guide for 7(Z),11(Z)-Pentacosadiene


Chain Length Dictates Behavioral Role in Drosophila

In Drosophila melanogaster, the three primary female-specific 7,11-dienes each have distinct roles. While (7Z,11Z)-heptacosadiene (C27) and (7Z,11Z)-nonacosadiene (C29) are established male attractants, 7(Z),11(Z)-pentacosadiene (C25) is found in low abundance and its increase correlates with a reduction in mating, suggesting a potential anti-aphrodisiac function. This is supported by genetic manipulation studies where depletion of the eloF elongase gene leads to an increase in C25 diene and a decrease in C29 diene, resulting in significantly reduced copulation [1].

Chemical Ecology Insect Behavior Pheromone

Stereochemical Specificity of the (Z,Z)-Configuration

The double bond geometry is a critical determinant of biological activity for long-chain hydrocarbons. 7(Z),11(Z)-pentacosadiene is the naturally occurring isomer found on Drosophila cuticles. Its trans isomer, (7E,11E)-pentacosa-7,11-diene, is a structurally distinct chemical entity with different physical and chemical properties . The (Z)-configuration introduces a 'kink' in the hydrocarbon chain, affecting its packing and presentation on the insect cuticle, which is crucial for proper recognition by chemosensory receptors.

Chemical Ecology Structure-Activity Relationship Insect Cuticular Hydrocarbon

Availability as a Defined High-Purity Research Reagent

7(Z),11(Z)-Pentacosadiene is commercially available from multiple reputable research chemical suppliers as a high-purity (>98%) analytical standard or biochemical reagent, with pricing and packaging geared towards laboratory-scale use (e.g., 1 mg, 5 mg quantities) . This is in contrast to other long-chain dienes or monoenes that may only be available as bulk industrial chemicals with lower purity specifications and unknown stereochemical purity, or as part of complex mixtures.

Biochemical Reagent Procurement Analytical Standard

Analytical Standard for Species Discrimination Studies

7(Z),11(Z)-pentacosadiene is a validated component in the cuticular hydrocarbon (CHC) profiles used to distinguish between closely related Drosophila species, such as D. melanogaster and D. simulans [1]. Its presence and relative abundance in a complex CHC mixture is a quantitative trait used for species identification. This contrasts with other long-chain hydrocarbons that may not be diagnostic or species-specific.

Chemical Ecology Gas Chromatography Taxonomy

Research Applications of 7(Z),11(Z)-Pentacosadiene


Dissecting Drosophila Courtship and Mating Behavior

Employ 7(Z),11(Z)-Pentacosadiene as a defined chemical probe to study its specific role as a potential anti-aphrodisiac in Drosophila melanogaster. This is directly supported by genetic evidence showing that an increase in this compound, alongside a decrease in 7,11-nonacosadiene, correlates with reduced copulation success . Its unique behavioral role contrasts with the male-attractant functions of its C27 and C29 homologs, making it essential for studies aiming to deconstruct the complex pheromone blend in this model organism [1].

Species Discrimination and Phylogenetic Analysis

Utilize 7(Z),11(Z)-Pentacosadiene as an authentic analytical standard in gas chromatography-mass spectrometry (GC-MS) studies to accurately identify and quantify this cuticular hydrocarbon (CHC) in Drosophila species. Its presence and relative abundance are diagnostic features used to differentiate between closely related species like D. melanogaster and D. simulans [2]. This application leverages the compound's established role as a species-specific chemical marker, which is not a property shared by all long-chain hydrocarbons.

Structure-Activity Relationship Studies in Insect Chemoreception

Use high-purity (>98%) 7(Z),11(Z)-Pentacosadiene as the reference compound in SAR studies investigating how chain length, double bond position, and stereochemistry influence the activation of insect chemosensory receptors. By comparing its biological activity against the (7E,11E) geometric isomer or its C27 and C29 homologs [1], researchers can map the molecular determinants of pheromone perception. The compound's commercial availability as a defined reagent supports this type of controlled experimental work .

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